2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone
Description
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound has a unique structure that combines a benzimidazole moiety with a phenylethanone group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-12-6-11-19-18-20-15-9-4-5-10-16(15)21(18)13-17(23)14-7-2-1-3-8-14/h1-5,7-10,22H,6,11-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAWXOVDKSJYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone typically involves the alkylation of 2-(3-hydroxypropylamino)benzimidazole with ω-bromoacetophenones. The resulting 1-acylmethyl derivatives are then subjected to cyclization in concentrated aqueous hydrobromic acid to form the desired compound . The reaction conditions include boiling in propan-2-ol and heating in concentrated aqueous hydrobromic acid, with the yields and reaction rates varying depending on the substituents in the aroyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxybutylamino)benzimidazole: Similar structure but with a different alkyl chain length.
1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Contains a benzimidazole moiety with different substituents.
Uniqueness
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-phenylethanone is unique due to its specific combination of a benzimidazole moiety with a phenylethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
